N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide
Description
This compound is a Schiff base derivative characterized by a biphenyl-4-yl ethylidene group conjugated with a thiophen-2-yl acetohydrazide moiety. Its structure enables interactions with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions.
Properties
Molecular Formula |
C20H18N2OS |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-phenylphenyl)ethylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C20H18N2OS/c1-15(21-22-20(23)14-19-8-5-13-24-19)16-9-11-18(12-10-16)17-6-3-2-4-7-17/h2-13H,14H2,1H3,(H,22,23)/b21-15+ |
InChI Key |
BNGQSZNVQIYEGK-RCCKNPSSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CS1)/C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CS1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation of biphenyl-4-carbaldehyde with 2-(thiophen-2-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with various molecular targets. The biphenyl and thiophene rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The hydrazide group can form hydrogen bonds with target proteins, affecting their function and leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Biphenyl Moieties
Key Observations :
- The biphenyl-ethylidene core is associated with antitumor and antiviral activities, likely due to enhanced π-π interactions with biological targets .
- Substitution with cyano or thiadiazole groups modulates electronic properties and target specificity. For example, the cyano derivative in showed cytotoxicity comparable to doxorubicin, while the thiadiazole variant in exhibited virustatic effects.
Analogues with Thiophen-2-yl Substituents
Key Observations :
- The thiophen-2-yl group enhances antimicrobial activity, particularly against Gram-positive bacteria and fungi, likely due to membrane disruption .
- Hybridization with imidazolidinedione (as in ) shifts activity toward antitumor pathways, emphasizing the role of auxiliary functional groups in target selectivity.
Halogen-Substituted Analogues
Critical Analysis of Research Findings
- Antimicrobial Potency : Thiophen-2-yl derivatives (e.g., ) outperform furan or phenyl analogues, likely due to sulfur’s electronegativity and redox activity.
- Antitumor Mechanisms : Biphenyl-containing compounds (e.g., ) induce apoptosis via caspase-3 activation, whereas imidazolidinedione hybrids (e.g., ) disrupt tubulin polymerization.
- Structural Optimization : Substitution at the ethylidene hydrazide position (e.g., piperazine in , thiadiazole in ) fine-tunes solubility and target engagement without compromising core activity.
Biological Activity
N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activity. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula and its molecular weight of 306.41 g/mol. The presence of the biphenyl and thiophene moieties suggests potential interactions with biological targets, making it a candidate for further investigation.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.41 g/mol |
| CAS Number | Not available |
| Melting Point | Not determined |
Antimicrobial Activity
Research has indicated that compounds containing hydrazide functionalities often exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Case Studies
- Study on Structure-Activity Relationship (SAR) : A study published in Journal of Medicinal Chemistry explored a series of hydrazone derivatives, revealing that modifications to the biphenyl group significantly enhanced cytotoxicity against breast cancer cells (IC50 values ranging from 5 to 15 µM). This suggests that the biphenyl moiety may play a critical role in the biological activity of this compound .
- Antimicrobial Assessment : A recent investigation into similar thiophene-based hydrazides demonstrated promising antibacterial activity with minimum inhibitory concentrations (MICs) as low as 10 µg/mL against E. coli. This highlights the potential for this compound to exhibit comparable effects .
- Mechanistic Studies : Research focusing on hydrazone derivatives indicated that these compounds could inhibit key enzymes involved in cancer metabolism, such as hexokinase and lactate dehydrogenase, leading to reduced energy production in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
